“3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine” is a chemical compound that belongs to the class of pyridines . Pyridines are important structural motifs found in numerous bioactive molecules . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .
The synthesis of substituted pyridines with diverse functional groups has been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
3-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine is a nitrogen-containing heterocyclic compound characterized by a fused pyrrole and pyridine ring system. The compound features a bromine atom at the third position of the pyrrole ring and a methyl group at the seventh position of the pyridine ring. Its molecular formula is C_8H_8BrN, with a molecular weight of approximately 211.06 g/mol. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural properties and reactivity.
3-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine is classified as a brominated derivative of pyrrolo[3,2-c]pyridine. It can be sourced from various chemical suppliers and is often utilized as a building block in organic synthesis. The compound is recognized for its biological activity and potential as a precursor for more complex organic molecules, making it significant in both academic research and industrial applications.
The synthesis of 3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine typically involves several steps:
These methods highlight the compound's synthetic versatility and the importance of optimizing reaction conditions for yield and purity .
The molecular structure of 3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine consists of:
The InChI (International Chemical Identifier) for this compound is InChI=1S/C8H8BrN/c1-5-2-6(9)4-10-8(5)7(11)3/h2-4H,1H3
, and its InChI Key is QYFJZHQKQXKZQK-UHFFFAOYSA-N
. These identifiers are crucial for database searches and chemical informatics .
3-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine can participate in various chemical reactions:
These reactions underline its utility in synthetic organic chemistry, particularly in developing new heterocyclic compounds with potential biological activity.
The mechanism of action of 3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine primarily involves its interactions with biological targets such as enzymes and receptors:
This mechanism highlights its potential role as a bioactive molecule in medicinal chemistry.
The physical properties of 3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine include:
Chemical properties include:
Relevant data indicate that compounds with similar structures often demonstrate significant biological activity, particularly in anticancer research .
3-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine has several applications across different fields:
These applications underscore the compound's significance in advancing research across various scientific disciplines.
The construction of the 1H-pyrrolo[3,2-c]pyridine core employs strategic multi-step sequences, with the N-oxidation/nitration approach representing a particularly efficient pathway. As demonstrated in the synthesis of colchicine-binding site inhibitors, commercially available 2-bromo-5-methylpyridine (11) undergoes N-oxidation using m-chloroperbenzoic acid to yield 2-bromo-5-methylpyridine-1-oxide (12). Subsequent nitration with fuming nitric acid in sulfuric acid generates 2-bromo-5-methyl-4-nitropyridine 1-oxide (13), which undergoes cyclization via reaction with N,N-dimethylformamide dimethyl acetal in DMF to afford the key intermediate (14). Final reduction using iron powder in acetic acid delivers the fundamental scaffold 6-bromo-1H-pyrrolo[3,2-c]pyridine (15) in gram quantities [2].
Alternative catalytic methodologies have emerged to streamline access to this pharmacologically valuable heterocycle. A synergetic copper/zinc-catalyzed annulation protocol enables direct assembly of aryl/heteroaryl-fused derivatives through double cyclization of 2-amino(hetero)arylnitriles with ynamide-derived buta-1,3-diynes. This one-pot approach proceeds under mild conditions (DMF, 80°C) and tolerates diverse electron-donating and withdrawing substituents, producing 1H-pyrrolo[3,2-c]quinoline-2,4-diamine derivatives in moderate to excellent yields (52-85%) [10].
Table 1: Comparative Synthetic Approaches to Pyrrolo[3,2-c]pyridine Scaffolds
Methodology | Key Starting Materials | Critical Steps | Yield Range | Scalability |
---|---|---|---|---|
N-Oxidation/Cyclization | 2-Bromo-5-methylpyridine | N-Oxidation, nitration, DMF-DMA cyclization | 45-68% (4 steps) | Gram-scale demonstrated [2] |
Cu/Zn-Catalyzed Annulation | 2-Amino arylnitriles, buta-1,3-diynes | One-pot double cyclization | 52-85% | Gram-scale demonstrated [10] |
Suzuki Coupling/Deprotection | Halogenated pyrrolopyridines, boronic acids | Pd-catalyzed cross-coupling, SEM deprotection | 65-92% | Multi-gram viable [7] |
Regioselective functionalization at the C3 position of the 1H-pyrrolo[3,2-c]pyridine scaffold is efficiently achieved through electrophilic aromatic substitution (EAS) or directed ortho-metalation. Bromination predominantly occurs at the electron-rich C3 position due to the activating effect of the pyrrole nitrogen. For 7-methyl-1H-pyrrolo[3,2-c]pyridine, treatment with bromine in chloroform or N-bromosuccinimide (NBS) in DMF affords 3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine with high regioselectivity (>90%) and yields typically exceeding 75% [1] [5]. The methyl substituent at C7 remains unaffected under these conditions due to its position away from the primary EAS site and its electron-donating nature not sufficiently activating adjacent positions for electrophilic attack.
N-Alkylation strategies require careful protecting group management. While direct alkylation of the pyrrole nitrogen can lead to overalkylation or regiochemical mixtures, the SEM (2-(trimethylsilyl)ethoxymethyl) group offers superior protection. Installation occurs under mild conditions (SEM-Cl, i-Pr₂NEt, DMF), and subsequent deprotection employs trifluoroacetic acid (TFA) in dichloromethane, preserving the acid-labile bromo substituent [7]. For targeted N-methylation, methyl iodide with silver(I) oxide in DMF provides 1-methyl-3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine without competing C-alkylation. This chemoselectivity stems from the softer Lewis basicity of the pyrrole nitrogen versus the pyridine nitrogen [9].
The C3-bromine in 3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine serves as a versatile handle for palladium-catalyzed cross-coupling, enabling access to structurally diverse derivatives crucial for structure-activity relationship (SAR) studies. Suzuki-Miyaura coupling demonstrates exceptional utility using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%) as the catalyst. Reactions proceed efficiently in THF/water mixtures (3:1) at 80°C with potassium carbonate as base, achieving yields of 65-92% with diverse boronic acids [2] [7] [10]. Arylboronic acids with electron-donating groups (e.g., 4-methoxyphenyl) typically couple slightly faster but in comparable yields to those with electron-withdrawing groups (e.g., 4-cyanophenyl), reflecting the catalytic system's robustness. Heteroaromatic boronic acids, such as 2-thienylboronic acid, also participate effectively, enabling access to heterobiaryl architectures important for modulating drug-like properties.
Stille and Sonogashira couplings provide complementary routes to stannane- or alkyne-functionalized derivatives, respectively. However, the commercial availability and lower toxicity of boronic acids make Suzuki coupling the preferred methodology for industrial-scale applications. Notably, the methyl group at C7 remains inert under standard cross-coupling conditions (Pd catalysts, 80-100°C), allowing selective modification at C3 without requiring protecting groups [9].
Table 2: Palladium-Catalyzed Suzuki Coupling of 3-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine
Boronic Acid | Catalyst System | Conditions | Product | Yield |
---|---|---|---|---|
Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | THF/H₂O (3:1), K₂CO₃, 80°C, 12h | 3-Phenyl-7-methyl-1H-pyrrolo[3,2-c]pyridine | 78% [9] |
4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2 mol%) | THF/H₂O (3:1), K₂CO₃, 80°C, 12h | 3-(4-Methoxyphenyl)-7-methyl-1H-pyrrolo[3,2-c]pyridine | 85% [10] |
2-Thienylboronic acid | Pd(PPh₃)₄ (2 mol%) | THF/H₂O (3:1), K₂CO₃, 80°C, 12h | 3-(2-Thienyl)-7-methyl-1H-pyrrolo[3,2-c]pyridine | 71% [9] |
4-Cyanophenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | Dioxane/H₂O (4:1), Cs₂CO₃, 90°C, 18h | 3-(4-Cyanophenyl)-7-methyl-1H-pyrrolo[3,2-c]pyridine | 68% [2] |
The biological activity and physicochemical properties of pyrrolopyridine derivatives exhibit significant dependence on the nitrogen atom positioning within the fused ring system. Comparative analysis reveals that 1H-pyrrolo[3,2-c]pyridine (7-azaindole isomer) demonstrates superior potency as a tubulin polymerization inhibitor compared to its [2,3-c] or [3,4-c] isomers. This enhanced bioactivity stems from optimal hydrogen-bonding capabilities and dipole alignment within the colchicine binding site. Specifically, derivative 10t (6-(1H-indol-5-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine) exhibits IC₅₀ values of 0.12-0.21 µM against cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancer cell lines. Molecular modeling confirms critical hydrogen bonds between the [3,2-c] isomer's nitrogen atoms and tubulin residues Thrα179 and Asnβ349, disrupting microtubule dynamics [2] .
Electronic differences profoundly influence reactivity and binding:
Table 3: Comparative Properties of Pyrrolopyridine Isomers
Property | 1H-Pyrrolo[3,2-c]pyridine | 1H-Pyrrolo[2,3-c]pyridine | 1H-Pyrrolo[3,4-c]pyridine | Biological Relevance |
---|---|---|---|---|
Nitrogen Positions | N1 (pyrrolic), N4 (pyridinic) | N1 (pyrrolic), N3 (pyridinic) | N1 (pyrrolic), N6 (pyridinic) | Determines H-bonding pattern with targets |
Tubulin Inhibition (IC₅₀) | 0.12-0.21 µM [2] | >10 µM [2] | Not reported | Superior anticancer activity for [3,2-c] |
NPA Charge (Pyrrole N) | -0.32 e | -0.28 e [5] | -0.30 e | Enhanced H-bond donation for [3,2-c] |
Calculated Dipole Moment | 3.8 D | 3.2 D [5] | 2.9 D | Stronger electrostatic interactions |
Ring Planarity (Dihedral) | <5° [10] | 7-10° [8] | 10-12° | Optimal π-stacking for [3,2-c] |
Dominant Bioactivity | Anticancer (tubulin inhibition) | TRPA1 antagonism [4] | Antidiabetic (GPR119 agonism) | Scaffold dictates therapeutic application |
The [3,4-c] isomer displays distinct pharmacological profiles, notably as GPR119 agonists for diabetes management (e.g., compound 8a, EC₅₀ = 0.016 µM) , while [2,3-c] derivatives serve as TRPA1 antagonists (e.g., compound 36, IC₅₀ = 0.71 µM) [4]. These differential activities underscore the critical importance of isomeric selection in lead optimization campaigns targeting specific biological pathways.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4